4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is an organic compound that features a thieno[2,3-b]pyridine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with 2-chloro-5-methoxy-3-nitropyridine, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. These methods would typically include steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound .
Scientific Research Applications
4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives, such as:
- Thieno[3,2-d]pyrimidine derivatives
- Thieno[3,4-b]pyridine derivatives
Uniqueness
What sets 4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H8N2O2S |
---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
4-hydroxy-6-oxo-3-phenyl-7H-thieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H8N2O2S/c15-6-9-12(17)11-10(8-4-2-1-3-5-8)7-19-14(11)16-13(9)18/h1-5,7H,(H2,16,17,18) |
InChI Key |
KYRNAMLXNBXIPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=C(C(=O)N3)C#N)O |
Origin of Product |
United States |
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